Comparative LogP and Pharmacokinetic Viability: 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline vs. De-Fluoro Analog
3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline demonstrates a calculated logP of 3.304, which falls within the optimal range for oral druglikeness according to Lipinski's Rule of Five [1][2]. In contrast, its de-fluoro analog, 4-(3-Methoxy-4-methylphenoxy)aniline, has a lower molecular weight (229.28 g/mol) and is predicted to have a lower logP, which could significantly alter its membrane permeability and distribution profile . This quantified difference in lipophilicity directly impacts the selection of an appropriate scaffold for central nervous system (CNS) drug discovery programs versus those targeting peripheral tissues.
| Evidence Dimension | Calculated Hydrophobicity (logP) |
|---|---|
| Target Compound Data | 3.304 |
| Comparator Or Baseline | 4-(3-Methoxy-4-methylphenoxy)aniline (logP value not explicitly reported, but predicted lower based on lack of fluorine and lower MW) |
| Quantified Difference | Higher logP for the target compound (3.304 vs. predicted lower value) |
| Conditions | Calculated/In silico prediction |
Why This Matters
A logP of 3.304 is within the sweet spot for balancing solubility and membrane permeability, making this compound a more suitable starting point for oral drug development compared to less lipophilic analogs.
- [1] Chembase.cn. 3-Fluoro-4-(2-methoxy-4-methylphenoxy)aniline (EN300-54288). Substance Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
